molecular formula C9H20ClNO3 B6283984 ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride CAS No. 2137462-88-3

ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride

Cat. No.: B6283984
CAS No.: 2137462-88-3
M. Wt: 225.7
InChI Key:
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Description

Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride is a chemical compound with the molecular formula C9H20ClNO3 and a molecular weight of 225.7 g/mol. This compound is known for its involvement in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride typically involves the esterification of 3-amino-2-hydroxy-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ethyl 3-oxo-2-hydroxy-5-methylhexanoate.

    Reduction: Formation of ethyl 3-amino-2-hydroxy-5-methylhexanoate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride can be compared with similar compounds such as:

    Ethyl 3-amino-2-hydroxyhexanoate: Lacks the methyl group at the 5-position, which may influence its reactivity and biological activity.

    Ethyl 3-amino-2-hydroxy-5-methylpentanoate: Has a shorter carbon chain, affecting its physical and chemical properties.

    Ethyl 3-amino-2-hydroxy-5-methylheptanoate: Has a longer carbon chain, which may alter its solubility and interaction with biological targets.

Properties

CAS No.

2137462-88-3

Molecular Formula

C9H20ClNO3

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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